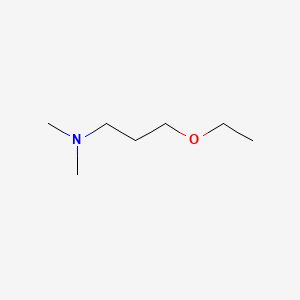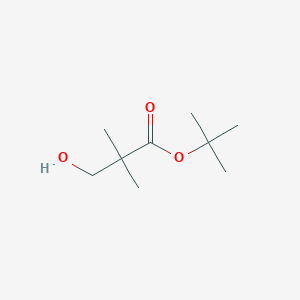
Tert-butyl 3-hydroxy-2,2-dimethylpropanoate
Vue d'ensemble
Description
Tert-butyl 3-hydroxy-2,2-dimethylpropanoate is a synthetic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . It is widely used in various industries due to its unique properties.
Synthesis Analysis
The synthesis of this compound involves several steps. In one experiment, carboxylic acid, tert-butoxypyridine, and boron trifluoride diethyl etherate were added to a vial containing dry PhCH3. The reaction mixture was stirred at room temperature for 30 minutes before being quenched with anhydrous NaHCO3 . The reaction mixture was then diluted with ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The resulting residue was purified by flash column chromatography on silica gel to yield the desired product .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylpropanoate group . The exact linear structure formula and InChI Key are not provided in the sources .Physical and Chemical Properties Analysis
This compound has a molecular weight of 174.24 g/mol . The exact boiling point and other physical and chemical properties are not provided in the sources .Applications De Recherche Scientifique
1. Catalytic Vapor Phase Carbonylation
Tert-butyl alcohol undergoes catalytic vapor phase Koch-type carbonylation to form 2,2-dimethylpropanoic acid, with the use of H-ZSM-5 catalysts. This process achieves high yields (up to 90%) and demonstrates excellent stability and activity, without deactivation even after 120 hours (Li, Tsumori, Souma, & Xu, 2001).
2. Synthesis in Rhodium-Catalyzed Hydroformylation
The compound is used in the synthesis of a new diphosphite ligand, which upon phosphorylation and transesterification, forms a new unsymmetrical binaphthol-bridged diphosphite. This compound, when used as a ligand in a rhodium catalyst, shows iso-selectivity in the hydroformylation of selected styrenes (Mikhel et al., 2011).
3. Quantum Chemical Investigation in Carbonylation
Methyl tert-butyl ether (MTBE), an additive in oxygenated gasoline, can be converted to methyl 2,2-dimethylpropanoate via Koch carbonylation. This conversion is an attractive option as methyl pivalate, the product, has lower ozone-forming potential than many other solvents (Haubein, Broadbelt, & Schlosberg, 2004).
4. Carbonylation of Methyl tert-Butyl Ether
In the context of environmental concerns with MTBE, its conversion to methyl 2,2-dimethylpropanoate via Koch carbonylation is explored. This study highlights the use of 13C NMR spectroscopy and ab initio calculations to investigate the carbonylation reaction, focusing on optimizing the catalyst to improve selectivity towards esters (Haubein et al., 2002).
5. Asymmetric Synthesis with Rh-Diene Complexes
Enantioenriched tert-butyl 3,3-diarylpropanoates are synthesized via an asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. This process demonstrates high yield and enantioselectivity, making these compounds useful building blocks in organic synthesis (Paquin, Stephenson, Defieber, & Carreira, 2005).
6. Biosynthesis in Mono and Biphasic Media
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for atorvastatin and rosuvastatin synthesis, is biosynthesized from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate using carbonyl reductase. This study presents a whole cell biosynthesis approach in organic solvents, highlighting significant enhancements in yield and enantiomeric excess (Liu et al., 2018).
7. Synthesis of Statins' Chiral Side Chain
The synthesis of TERT-butyl [(3R,5S)-6-hydroxy-methyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate demonstrates a method for creating a chiral side chain of statins. The study shows improved selectivity and efficiency in the synthesis process, contributing to the development of statin drugs (Hyeong-Wook & Shin, 2008).
Propriétés
IUPAC Name |
tert-butyl 3-hydroxy-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2,3)12-7(11)9(4,5)6-10/h10H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFQMGRNOHPVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
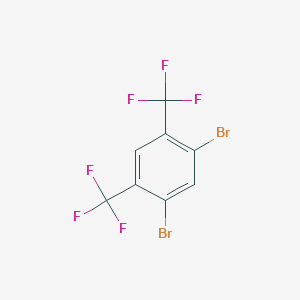
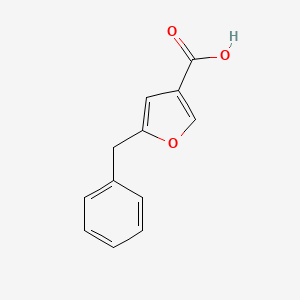
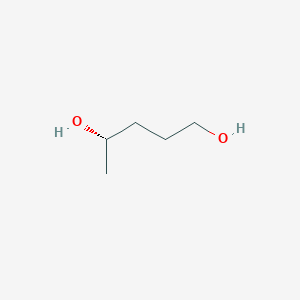
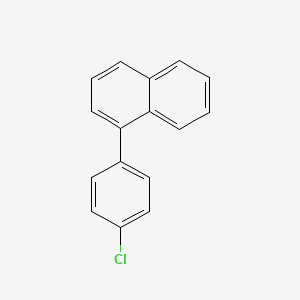
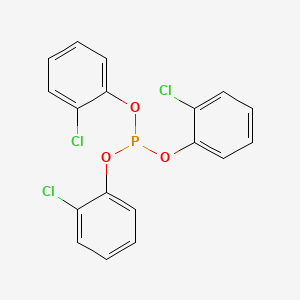

![[4-[4-(Aminomethyl)phenyl]phenyl]methanamine](/img/structure/B3188836.png)
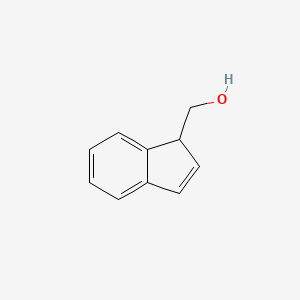
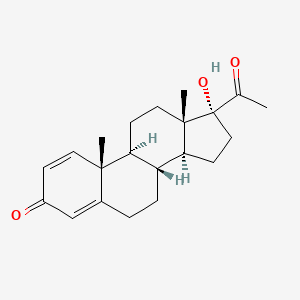
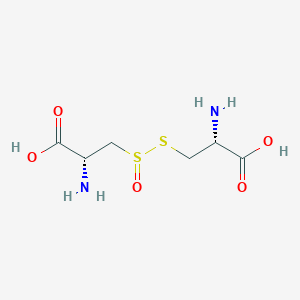

![Phenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B3188873.png)

